N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-nitrophenyl)acetamide

Description

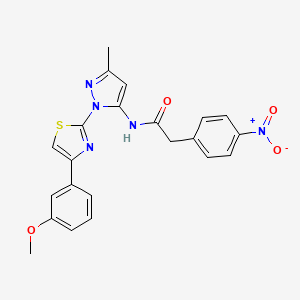

This compound is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a 3-methyl group and a 4-(3-methoxyphenyl)thiazol-2-yl moiety. The acetamide side chain is further modified with a 4-nitrophenyl group, which introduces strong electron-withdrawing properties. The 3-methoxyphenyl group may enhance lipophilicity and membrane permeability, while the nitro group could influence redox behavior or binding interactions with biological targets .

Properties

IUPAC Name |

N-[2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O4S/c1-14-10-20(24-21(28)11-15-6-8-17(9-7-15)27(29)30)26(25-14)22-23-19(13-32-22)16-4-3-5-18(12-16)31-2/h3-10,12-13H,11H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYACCLWOORZFOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C3=NC(=CS3)C4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-nitrophenyl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and various biological effects, particularly focusing on antimicrobial, antioxidant, and anticancer properties.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of thiazole derivatives with pyrazole and acetamide functionalities. The characterization techniques typically employed include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure.

- Mass Spectrometry (MS) : Employed for molecular weight determination.

- High-Performance Liquid Chromatography (HPLC) : Utilized for purity assessment.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole and pyrazole exhibit significant antimicrobial properties. For instance, a series of pyrazolyl-thiazole derivatives were tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus , showing notable inhibition zones and low minimum inhibitory concentrations (MICs) .

Table 1: Antimicrobial Activity of Thiazole-Pyrazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| A | E. coli | 15 | 32 |

| B | S. aureus | 18 | 16 |

| C | B. subtilis | 12 | 64 |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using DPPH and hydroxyl radical scavenging assays. The compound exhibited a strong ability to scavenge free radicals, indicating its potential as an antioxidant agent .

Anticancer Activity

In terms of anticancer properties, compounds containing thiazole moieties have shown promising results against various cancer cell lines. For example, studies indicated that certain derivatives have IC50 values lower than standard chemotherapeutic agents like doxorubicin against A549 human lung adenocarcinoma cells .

Table 2: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|---|

| D | A549 | 5.0 | 10 |

| E | NIH/3T3 | 8.0 | 12 |

The mechanism by which these compounds exert their biological effects often involves interactions with specific biological targets. Molecular docking studies have suggested that these compounds can bind effectively to proteins involved in cancer progression and microbial resistance mechanisms .

Case Studies

- Antimicrobial Efficacy : A study evaluating a series of thiazole-pyrazole derivatives found that certain compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in treating infections .

- Antioxidant Properties : Research indicated that the antioxidant activity of these compounds could be attributed to their ability to donate electrons and stabilize free radicals, thus preventing oxidative stress-related cellular damage .

- Anticancer Potential : In vitro studies showed that some derivatives significantly inhibited the proliferation of cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses

The compound is being investigated for its potential roles in treating various medical conditions, including:

- Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This inhibition could lead to reduced inflammation in conditions such as arthritis and other inflammatory diseases.

- Anticancer Properties : Research indicates that N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-nitrophenyl)acetamide may interact with DNA or specific oncogenic pathways, suggesting its potential as an anticancer agent. Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines .

- Antimicrobial Effects : The compound's structural components may contribute to antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics .

Biological Studies

Mechanistic Insights

Understanding the mechanism of action is crucial for evaluating the efficacy of this compound. It is hypothesized that:

- Enzyme Inhibition : The thiazole and pyrazole rings may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For instance, the interaction with COX enzymes can mitigate pain and inflammation .

- Cellular Pathway Modulation : The compound may also modulate signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells. This modulation could be linked to its anticancer properties .

Pharmaceutical Development

Lead Compound Exploration

Due to its promising biological activities, this compound is being explored as a lead compound for drug development. Key points include:

- Structure-Activity Relationship (SAR) : Understanding how variations in the chemical structure affect biological activity is essential for optimizing efficacy and reducing toxicity. Researchers are conducting SAR studies to identify modifications that enhance therapeutic effects .

- Formulation Development : The stability and solubility of this compound are being assessed for formulation into effective drug delivery systems. This includes exploring various formulations such as nanoparticles or liposomes to improve bioavailability .

Industrial Applications

Beyond medicinal uses, this compound may find applications in industrial chemistry:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with pyrazole, thiazole, or acetamide motifs to highlight differences in reactivity, pharmacological activity, and synthetic pathways. Key examples include:

2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide

- Structural Features: Chlorine substituents at the phenyl and acetamide groups, a cyano group on the pyrazole ring.

- Key Differences: The absence of a thiazole ring and nitro group reduces electron-withdrawing effects compared to the target compound. The chloro and cyano groups may increase electrophilicity but decrease solubility.

- Synthesis : Prepared via cyclocondensation of hydrazines with β-keto esters, followed by chloroacetylation .

N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide

- Structural Features: A thiazole-linked pyrazole core with a methylamino group and phenyl substitution.

- Key Differences: The lack of a 3-methoxyphenyl and nitro group diminishes steric and electronic complexity.

- Pharmacology : Demonstrated moderate antimicrobial activity in preliminary assays, suggesting the target compound’s nitro group could amplify such effects .

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

- Structural Features : A dihydropyrazole-dihydrothiazole hybrid with 4-nitrophenyl and isopropylphenyl groups.

- Synthesis : Cyclization of a pyrazole-carbothioamide with maleimide derivatives, confirmed by LC-MS and NMR .

2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide

- Structural Features: A benzimidazole-pyrazole hybrid with a methylthio group and cyanoacetamide side chain.

- Key Differences : The benzimidazole moiety offers a larger aromatic surface for π-π interactions, while the methylthio group may modulate metabolic stability. The target compound’s 3-methoxyphenyl group provides a distinct electronic profile .

Comparative Data Table

Critical Analysis of Structural and Functional Differences

- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-nitrophenyl group enhances electrophilicity compared to chloro or cyano substituents in analogs . This may improve binding to electron-rich enzyme active sites.

- Thiazole vs. Dihydrothiazole : The fully aromatic thiazole in the target compound likely increases planarity and conjugation compared to dihydrothiazole derivatives, affecting solubility and target affinity .

- Methoxy Substitution : The 3-methoxyphenyl group offers steric bulk and moderate electron-donating effects, contrasting with the smaller methyl or chloro groups in analogs .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how are key intermediates validated?

The synthesis typically involves multi-step reactions, including cyclization of thiazole and pyrazole moieties, followed by acetamide coupling. For example:

- Step 1 : Formation of the thiazole ring via cycloaddition between 3-methoxyphenyl thiourea and α-halo ketones under acidic conditions .

- Step 2 : Pyrazole ring synthesis using hydrazine derivatives and β-keto esters, with methyl groups introduced via alkylation .

- Step 3 : Final acetamide coupling via nucleophilic substitution between the pyrazole-thiazole intermediate and 4-nitrophenyl acetic acid chloride . Validation of intermediates is achieved through 1H NMR (to confirm proton environments) and LC-MS (to verify molecular weights) .

Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton and carbon environments, confirming substituent positions (e.g., methoxy vs. nitro groups) .

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch in acetamide at ~1650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular formula and detects fragmentation patterns .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity during synthesis .

Q. What preliminary biological assays are recommended to assess its bioactivity?

Initial screening often includes:

- Enzyme Inhibition Assays : Test against kinases or proteases due to the compound’s heterocyclic motifs .

- Antimicrobial Disk Diffusion : Evaluates activity against Gram-positive/negative bacteria .

- Cytotoxicity Testing (MTT Assay) : Measures viability in cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Temperature Control : Lower temperatures (0–5°C) during cyclization reduce side-product formation in thiazole synthesis .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance acetamide coupling efficiency .

- Catalyst Screening : Fly-ash-supported catalysts improve heterocyclization yields in microwave-assisted reactions .

- Statistical Optimization : Use Box-Behnken Design to model interactions between pH, solvent ratio, and reaction time .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved?

- 2D NMR Techniques : COSY and HSQC clarify proton-proton correlations and carbon connectivity, distinguishing regioisomers .

- X-ray Crystallography : Resolves ambiguities in substituent positioning by providing absolute stereochemistry .

- Computational Modeling : Compare experimental IR spectra with DFT-calculated vibrational modes to identify structural anomalies .

Q. What strategies enhance the compound’s bioavailability and target selectivity?

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility .

- Structure-Activity Relationship (SAR) Studies : Modify the 3-methoxyphenyl or 4-nitrophenyl groups to enhance binding to specific receptors .

- Molecular Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., COX-2 or EGFR kinases) and guide functionalization .

Q. How do environmental factors (pH, temperature) affect its stability in biological assays?

- pH Stability Studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. Acetamide bonds are prone to hydrolysis under strongly acidic/basic conditions .

- Thermal Gravimetric Analysis (TGA) : Determines decomposition temperatures and guides storage protocols (e.g., refrigeration at 4°C) .

Data Analysis & Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

- Re-evaluate Force Fields : Adjust parameters in molecular dynamics simulations to better reflect solvation effects .

- Metabolite Screening : Use LC-MS/MS to identify in vitro metabolites that may deactivate the compound .

- Dose-Response Curves : Confirm whether activity thresholds align with predicted binding affinities .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

- CRISPR-Cas9 Knockout Models : Disrupt putative target genes to observe loss of compound efficacy .

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics to purified proteins .

- Transcriptomic Profiling : RNA-seq identifies downstream pathways affected by treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.